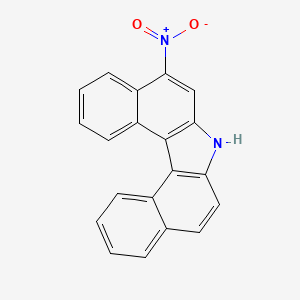
5-Nitro-7H-dibenzo(c,g)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-7H-dibenzo(c,g)carbazole: is an organic compound with the molecular formula C20H12N2O2 . It is a derivative of 7H-dibenzo(c,g)carbazole, characterized by the presence of a nitro group at the 5th position. This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-7H-dibenzo(c,g)carbazole typically involves the nitration of 7H-dibenzo(c,g)carbazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitro-7H-dibenzo(c,g)carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Tin(II) chloride, iron powder, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Reduction: 5-Amino-7H-dibenzo(c,g)carbazole.
Oxidation: 5-Nitroso-7H-dibenzo(c,g)carbazole.
Substitution: Various halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Nitro-7H-dibenzo(c,g)carbazole is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential mutagenic and carcinogenic properties. It serves as a model compound to understand the mechanisms of action of similar environmental pollutants .
Medicine: Research into the medicinal applications of this compound includes its potential use in cancer therapy. Its derivatives are being explored for their ability to interact with DNA and inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices .
Mécanisme D'action
The mechanism of action of 5-Nitro-7H-dibenzo(c,g)carbazole involves its interaction with cellular components, particularly DNA. The nitro group can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially carcinogenic effects. The compound is metabolized by cytochrome P450 enzymes, primarily CYP1A1, which facilitates its conversion to reactive species .
Comparaison Avec Des Composés Similaires
7H-Dibenzo(c,g)carbazole: The parent compound without the nitro group.
5,9-Dimethyldibenzo(c,g)carbazole: A methylated derivative with different biological activities.
N-Methyldibenzo(c,g)carbazole: Another derivative with distinct chemical properties.
Uniqueness: 5-Nitro-7H-dibenzo(c,g)carbazole is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to its parent compound and other derivatives. This modification enhances its potential as a research tool and its applicability in various scientific and industrial fields .
Propriétés
Numéro CAS |
188970-78-7 |
|---|---|
Formule moléculaire |
C20H12N2O2 |
Poids moléculaire |
312.3 g/mol |
Nom IUPAC |
9-nitro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
InChI |
InChI=1S/C20H12N2O2/c23-22(24)18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21H |
Clé InChI |
OLQFNNHHJOCEBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















